
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096330-32-2 and a molecular weight of 321.22 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, such as “2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The IUPAC name for this compound is 2-ethoxy-3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . The InChI code for this compound is 1S/C17H28BNO4/c1-8-20-15-14 (21-11-12 (2)3)9-13 (10-19-15)18-22-16 (4,5)17 (6,7)23-18/h9-10,12H,8,11H2,1-7H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.22 .Applications De Recherche Scientifique
Analytical Challenges and Solutions
Pinacolboronate esters, including 2-aminopyrimidine-5-pinacolboronate ester, pose unique analytical challenges due to their facile hydrolysis to the corresponding boronic acid, complicating gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. Innovative approaches, such as using non-aqueous and aprotic diluents and reversed-phase separation with highly basic mobile phases (pH 12.4), have been developed to stabilize these compounds for purity analysis, demonstrating broad applicability to reactive pinacolboronate esters (Zhong et al., 2012).
Synthesis of Complex Molecules
2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester, serves as a versatile building block in the Suzuki coupling reaction for the total synthesis of complex molecules. Its utility in creating diverse compound libraries through microwave-assisted one-pot cyclization/Suzuki coupling approaches highlights its significant role in streamlining synthetic routes (Dimauro & Kennedy, 2007).
Advancements in Polymer Chemistry
Research into the intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters, facilitated by rhodium complexes, complements traditional nucleophile-based approaches for enantioselective synthesis. This method has been applied to create indanols bearing tertiary alcohol groups, expanding the toolkit for constructing chiral molecules (Gallego & Sarpong, 2012).
Metal- and Additive-Free Synthesis
The development of metal- and additive-free methods for converting haloarenes directly to boronic acids and esters addresses the need for materials with low levels of transition metal contamination in various applications, including drug discovery and catalysis. This photoinduced borylation method simplifies the synthesis process, avoiding the use of toxic metal catalysts (Mfuh et al., 2017).
Novel Polymerization Techniques
The use of isopropenyl boronic acid pinacol ester (IPBpin) as a comonomer in radical polymerization demonstrates the potential of boron-containing monomers in synthesizing conventionally inaccessible copolymers. This approach allows for the exploration of new polymer structures by enabling the replacement of the boron pendant, showcasing the monomer's versatility and the innovative possibilities in polymer chemistry (Makino et al., 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, the boronic acid or its derivative acts as a nucleophile . The boronic acid or its derivative is transferred from boron to palladium during the transmetalation step . This forms a new carbon-carbon bond, which is a key step in the formation of complex organic compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involved with this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of complex organic compounds through the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the kinetics of boronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds produced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethoxy-3-isobutoxypyridine-5-boronic acid, pinacol ester. For instance, the pH can considerably accelerate the rate of the reaction . Therefore, the pH of the environment in which the compound is used could potentially influence its efficacy and stability.
Propriétés
IUPAC Name |
2-ethoxy-3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO4/c1-8-20-15-14(21-11-12(2)3)9-13(10-19-15)18-22-16(4,5)17(6,7)23-18/h9-10,12H,8,11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJYNOLIKGMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)
![3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2439744.png)

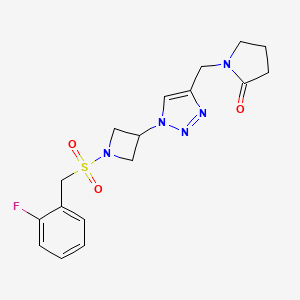
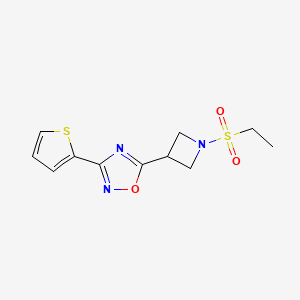
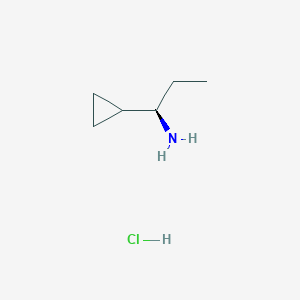
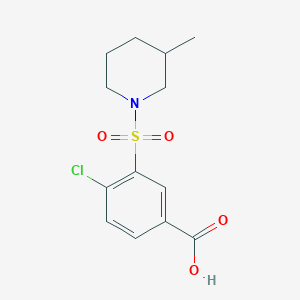
![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-[(4-Bromophenyl)sulfanyl]cyclopropane-1-carboxylic acid](/img/structure/B2439753.png)
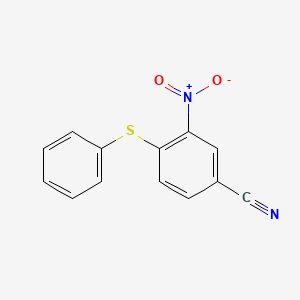
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
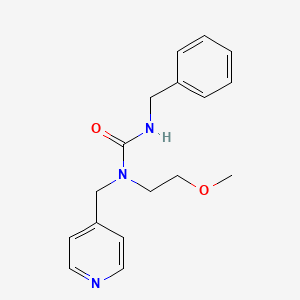
![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)